molecular formula C7H9BrN2O2 B13219070 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B13219070
M. Wt: 233.06 g/mol
InChI Key: VRHSQLGNZKMUET-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine: is a heterocyclic compound with the following chemical formula:

C7H9BrN2O2\text{C}_7\text{H}_9\text{BrN}_2\text{O}_2C7​H9​BrN2​O2​

. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles play crucial roles in various biological processes and have applications in both medicinal chemistry and industry.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common method is the condensation of 2-bromo-3-methoxyaniline with glyoxal in the presence of an acid catalyst. The resulting intermediate undergoes intramolecular cyclization to form the imidazo[2,1-c][1,4]oxazine ring system.

Reaction Conditions::
  • Reactants: 2-bromo-3-methoxyaniline, glyoxal
  • Catalyst: Acidic conditions (e.g., sulfuric acid)
  • Temperature: Typically performed at elevated temperatures
  • Solvent: Organic solvents (e.g., ethanol, dichloromethane)

Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The methoxy group can be oxidized to the corresponding carbonyl group.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the imidazo[2,1-c][1,4]oxazine ring system may yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Oxidation may yield the corresponding carbonyl compound, while substitution could lead to various derivatives.

Scientific Research Applications

Medicinal Chemistry::

    Antimicrobial Properties: Imidazoles exhibit antimicrobial activity, making them valuable in drug discovery.

    Anticancer Potential: Some imidazole derivatives show promising anticancer effects.

Industry::

    Dyes and Pigments: Imidazoles serve as precursors for dyes and pigments.

    Corrosion Inhibitors: Imidazole-based compounds protect metals from corrosion.

Mechanism of Action

The exact mechanism of action for 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-bromo-3-methoxy-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C7H9BrN2O2/c1-11-7-6(8)9-5-4-12-3-2-10(5)7/h2-4H2,1H3

InChI Key

VRHSQLGNZKMUET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N1CCOC2)Br

Origin of Product

United States

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